molecular formula C14H10Cl2N4 B13769719 3,6-Bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine CAS No. 53876-70-3

3,6-Bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B13769719
CAS No.: 53876-70-3
M. Wt: 305.2 g/mol
InChI Key: ZWCXJQUMYHNLFW-UHFFFAOYSA-N
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Description

3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazines, which are nitrogen-rich heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound . The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the tetrazine ring.

Industrial Production Methods

Industrial production of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium nitrite, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazines, hydrazones, and other nitrogen-rich heterocycles. These products can have different physical and chemical properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and other critical biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties Its chlorophenyl groups enhance its reactivity and make it suitable for various synthetic transformations

Properties

CAS No.

53876-70-3

Molecular Formula

C14H10Cl2N4

Molecular Weight

305.2 g/mol

IUPAC Name

3,6-bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C14H10Cl2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H,(H,17,18)(H,19,20)

InChI Key

ZWCXJQUMYHNLFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=NN2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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